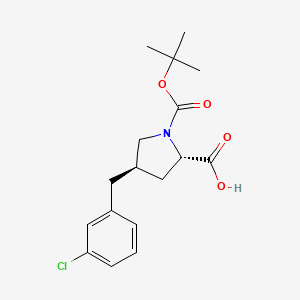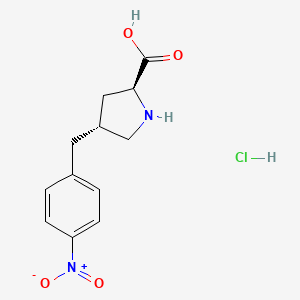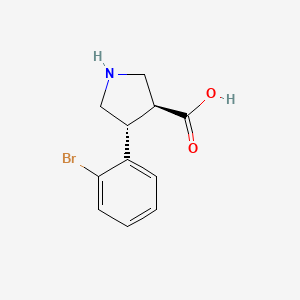![molecular formula C13H11Cl2NO2 B1597211 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol CAS No. 287928-00-1](/img/structure/B1597211.png)
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Oxidation and Organic Synthesis
- Electrochemical Applications : A study on the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode has shown that it can result in the formation of nicotinic acid or complete combustion to CO2, depending on applied conditions. This research has implications for electroorganic synthesis and wastewater treatment, suggesting potential utility in environmental remediation and chemical synthesis processes (Iniesta et al., 2001).
Organic Compound Rearrangements
- Chemical Rearrangements : The thermal and acid-catalysed rearrangements of 5,6-dihydro-4H-1,2-oxazines into 2-arylpyridines under specific conditions have been described, providing insights into reaction mechanisms that could be relevant for designing synthetic pathways for related compounds (Faragher & Gilchrist, 1979).
Polymer and Material Science
- Polymer Synthesis and Characterization : The oxidative polycondensation of 4-aminopyridine to oligo-4-aminopyridine and its Schiff base derivatives was studied, showing applications in polymer science for creating materials with specific electronic or photonic properties (Kaya & Koyuncu, 2003).
Medicinal Chemistry and Drug Development
- Antiproliferative Effects and Binding Properties : Research on dinuclear gold(III) compounds with bipyridyl ligands has demonstrated antiproliferative effects against cancer cell lines and interactions with DNA and proteins, highlighting the therapeutic potential of metal complexes in oncology (Casini et al., 2006).
Environmental and Analytical Chemistry
- Photocatalytic Reactions : Studies on photocatalytic electron-transfer oxidation of compounds like triphenylphosphine and benzylamine with molecular oxygen have provided insights into the mechanisms of photoinduced reactions, with implications for environmental cleanup and analytical applications (Ohkubo, Nanjo, & Fukuzumi, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
The effects of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . Additionally, it can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of the compound can lead to hepatotoxicity and nephrotoxicity in animal models . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)4-5-16-8)18-7-9-2-3-10(14)6-11(9)15/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYDVUVRSUDGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381895 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287928-00-1 | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)




